PC Biotin-PEG3-alkyne

Photocleavage Biotinylation Streptavidin Purification

Standard biotin-alkyne probes require harsh denaturing elution (boiling SDS, 8M guanidine), destroying protein complexes and precluding native downstream analysis. PC Biotin-PEG3-alkyne eliminates this via its integrated photocleavable linker: >90% biomolecule release under mild 365 nm light in 5-25 min, preserving native conformation. • Heterobifunctional: biotin affinity tag + photocleavable linker + alkyne for CuAAC click chemistry • PEG3 spacer enhances aqueous solubility • Enables traceless affinity purification for native MS, co-IP & functional enzymatic assays • ADC linker for light-triggered spatiotemporal drug release • ≥95% purity; -20°C storage; ships at ambient temperature.

Molecular Formula C35H52N6O12S
Molecular Weight 780.9 g/mol
CAS No. 1869922-24-6
Cat. No. B609855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Biotin-PEG3-alkyne
CAS1869922-24-6
SynonymsPC Biotin-PEG3-alkyne
Molecular FormulaC35H52N6O12S
Molecular Weight780.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1
InChIKeyHRHZIAGPIYYJMG-MJUSKHNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PC Biotin-PEG3-alkyne Overview and Procurement


PC Biotin-PEG3-alkyne (CAS 1869922-24-6) is a heterobifunctional reagent combining a biotin affinity tag, a photocleavable linker, and an alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The molecule is built around a triethylene glycol (PEG3) spacer to enhance aqueous solubility of the labeled conjugate . Its primary use is as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a tool for the enrichment and subsequent reagent-free photorelease of captured biomolecules from streptavidin [1].

Biotin-alkyne with photocleavable linker for CuAAC click chemistry workflows
Enables reagent-free photorelease of captured biomolecules under mild near-UV light
PEG3 spacer enhances aqueous solubility of the biotinylated conjugate

PC Biotin-PEG3-alkyne vs. Standard Biotin-Alkynes


While numerous biotin-alkyne conjugates exist for bioorthogonal labeling, generic substitution fails when experimental workflows require gentle, reagent-free elution of intact biomolecules. Standard biotin-alkyne probes lack a cleavable linker, necessitating harsh denaturation (e.g., boiling in SDS, 8M guanidine) to disrupt the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) [1]. Such conditions often denature proteins or disrupt protein complexes, compromising downstream functional assays or mass spectrometry analysis [2]. Alternatives like desthiobiotin (Kd ≈ 10⁻¹¹ M) allow for competitive elution but exhibit lower binding affinity, potentially leading to sample loss during stringent washes [3]. PC Biotin-PEG3-alkyne directly addresses this limitation via its integrated photocleavable group, enabling >90% release of captured biomolecules in 5-25 minutes using low-intensity 365 nm light, while retaining the high-affinity biotin-streptavidin interaction for robust capture [4].

Risk Factor
PC Biotin-PEG3-alkyne
Generic Substitute
Elution method
Photocleavable release under mild 365 nm light
Non-cleavable biotin-alkyne may require denaturing conditions, disrupting protein complexes
Capture affinity
High-affinity biotin-streptavidin interaction
Desthiobiotin probe exhibits lower binding affinity, may cause sample loss during washes

PC Biotin-PEG3-alkyne Quantitative Comparison


Photocleavage Efficiency vs. Non-Cleavable Biotin-Alkynes

PC Biotin-PEG3-alkyne achieves >90% release of captured biomolecules from streptavidin within 5-25 minutes using near-UV light (365 nm, 1-5 mW/cm²) [1]. In contrast, standard non-cleavable biotin-alkyne conjugates, such as Biotin-PEG4-alkyne, require denaturing conditions for elution, which often result in significant sample loss or inactivation of sensitive proteins and complexes .

Photocleavage efficiency
Class-level
>90% release in 5-25 min (365 nm, 1-5 mW/cm²)
Supports native protein recovery for functional assays without denaturation
Manufacturer-reported data; verify with your specific capture system
Photocleavage Biotinylation Streptavidin Purification

Binding Affinity vs. Desthiobiotin Probes

PC Biotin-PEG3-alkyne preserves the full binding affinity of biotin for streptavidin (Kd ≈ 10⁻¹⁵ M), ensuring robust capture of low-abundance targets during stringent washes . In comparison, desthiobiotin-based cleavable probes (e.g., Desthiobiotin-PEG4-Alkyne) exhibit a Kd of approximately 10⁻¹¹ M, which is ~10,000-fold weaker [1]. This lower affinity can lead to premature elution or sample loss during washing steps, reducing overall yield and sensitivity.

Binding affinity vs. desthiobiotin
Class-level
Kd ≈10⁻¹⁵ M (biotin) vs. ≈10⁻¹¹ M (desthiobiotin)
~10,000-fold higher affinity may improve capture of low-abundance targets
Affinity values are class-level; confirm for your target and buffer conditions
Binding Affinity Capture Efficiency Streptavidin

Aqueous Solubility vs. PEG-Free Biotin-Alkynes

The PEG3 spacer in PC Biotin-PEG3-alkyne significantly enhances aqueous solubility compared to biotin-alkyne conjugates with only hydrocarbon spacers . While direct solubility measurements are not provided, the use of a PEG spacer is known to increase the hydrodynamic radius and reduce aggregation of biotinylated conjugates in aqueous buffers [1]. This is particularly critical when labeling hydrophobic proteins or working at high concentrations for efficient click chemistry conjugation.

Aqueous solubility
Class-level
PEG3 spacer enhances solubility vs. hydrocarbon-only linker
May reduce aggregation and dependence on organic co-solvents in bioconjugation
Quantitative solubility data not reported; PEG benefit is class-level inference
Aqueous Solubility Bioconjugation PEG Linker

PC Biotin-PEG3-alkyne Applications


ADC Linker for Targeted Cancer Therapy

PC Biotin-PEG3-alkyne is employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), a critical application for targeted cancer therapies [1]. The molecule's alkyne handle allows for conjugation to azide-modified cytotoxic payloads via CuAAC click chemistry. The inclusion of a photocleavable moiety provides a unique mechanism for on-demand, light-triggered release of the drug at the tumor site, offering spatiotemporal control over drug activation and potentially reducing systemic toxicity compared to enzyme-cleavable or non-cleavable linkers [2].

Native Elution of Protein Complexes

In proteomics, PC Biotin-PEG3-alkyne is used to label azide-tagged proteins or peptides, followed by capture on streptavidin beads. The >90% photorelease efficiency under mild 365 nm light [3] allows for the elution of intact, native protein complexes without denaturation. This is essential for downstream analysis by native mass spectrometry, co-immunoprecipitation (co-IP) of transient interactions, or functional enzymatic assays that would be disrupted by harsh elution conditions required for non-cleavable biotin probes .

Reagent-Free Release for Functional Assays

PC Biotin-PEG3-alkyne enables the creation of 'traceless' affinity tags. After biotin-mediated capture of an azide-modified biomolecule (e.g., a lipid, glycan, or small molecule probe), the photorelease step generates a native, unmodified molecule. This is critical for functional studies where a residual biotin tag or linker would interfere with biological activity or binding interactions. The PEG3 spacer also enhances solubility, ensuring the probe remains monomeric in aqueous buffers during conjugation .

Bioconjugation for Drug Delivery Research

The photocleavable nature of PC Biotin-PEG3-alkyne makes it a valuable tool in light-responsive drug delivery systems. It can be used to conjugate a therapeutic payload to a targeting moiety (e.g., an antibody or nanoparticle) via click chemistry, with the biotin group serving as a model for affinity-based targeting. Light-triggered release allows researchers to study the kinetics of drug delivery and cellular uptake in a controlled manner, offering precise temporal resolution not achievable with pH- or enzyme-sensitive linkers .

Application
Selection Property
Validation Focus
ADC payload conjugation research
Photocleavable alkyne linker for CuAAC with on-demand release
Light-triggered payload release efficiency and spatiotemporal control
Native protein complex enrichment
Mild photorelease >90% preserves complex integrity
Post-elution structural and functional integrity of complexes
Traceless tag removal for functional studies
PEG3 spacer solubility and complete biotin removal post-cleavage
Biological activity after tag removal and absence of residual linker
Light-responsive delivery system studies
Photocleavable biotin for controlled cargo release
Temporal release kinetics and cellular uptake in model systems

Technical Documentation Hub

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56 linked technical documents
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